1-(2-Amino-5-isopropylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7(2)9-4-5-11(12)10(6-9)8(3)13/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYYTXVLAFZGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126272-90-0 | |
| Record name | 1-[2-amino-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Amino 5 Isopropylphenyl Ethanone and Its Structural Analogues
Conventional Synthetic Pathways
Conventional synthetic approaches to 1-(2-Amino-5-isopropylphenyl)ethanone and related compounds typically involve the introduction of the amino group at a late stage of the synthesis or the construction of the aromatic ring with the desired substitution pattern. These methods, while often robust and reliable, may require multiple steps and purification of intermediates.
Amination Strategies in Phenylethanone Chemistry
Amination of a pre-existing phenylethanone skeleton is a common strategy. This can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This approach is viable if the starting material contains a suitable leaving group (e.g., a halogen) at the ortho position to the acetyl group and is activated by an electron-withdrawing group. However, for the synthesis of this compound, this method is less direct as the isopropyl group is electron-donating.
Metal-Catalyzed Amination: Modern cross-coupling reactions offer a more versatile approach. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be used to couple an amine (or an ammonia (B1221849) equivalent) with an aryl halide or triflate. wikipedia.orgacsgcipr.orgbeilstein-journals.orgorganic-chemistry.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the amination of aryl halides, though it often requires harsher reaction conditions. wikipedia.orgnih.govorganic-chemistry.org
| Amination Method | Catalyst/Reagents | General Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., X-Phos), Base (e.g., Cs2CO3) | Aryl halides/triflates and amines/ammonia equivalents | Mild reaction conditions, broad substrate scope. wikipedia.orgacsgcipr.orgbeilstein-journals.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K2CO3) | Aryl halides and amines | Often requires higher temperatures, suitable for certain substrates. wikipedia.orgnih.gov |
Reductive Transformations of Precursors
A widely used and reliable method for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This approach is particularly suitable for the synthesis of this compound. The synthesis would typically start with the nitration of a suitable precursor, followed by the introduction of the acetyl group, and finally, the reduction of the nitro group.
The precursor, 1-(5-isopropyl-2-nitrophenyl)ethanone, can be synthesized via Friedel-Crafts acylation of 4-isopropylnitrobenzene. The subsequent reduction of the nitro group can be achieved using various reducing agents.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is a clean and efficient method, often providing high yields.
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). researchgate.net This method is cost-effective and widely used in industrial settings.
Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It avoids the need for handling gaseous hydrogen.
| Reducing Agent | Catalyst | Reaction Conditions | Yield | Reference |
| H2 | Pd/C | Varies | Generally high | researchgate.net |
| Fe/HCl | - | Reflux | Often high | researchgate.net |
| SnCl2·2H2O | - | Varies | Good to excellent | researchgate.net |
| NaBH4 | NiCl2·6H2O | Methanol, room temp. | High | researchgate.net |
Approaches to Chiral Synthesis of Related Entities
The synthesis of chiral analogues of this compound, where the stereocenter is typically at the carbon bearing the amino group in a modified structure, can be achieved through several asymmetric methods.
Asymmetric Reduction of Imines: A prochiral imine, derived from the corresponding ketone, can be asymmetrically reduced to a chiral amine. nih.govrsc.orgrsc.org This can be accomplished using chiral catalysts, such as those based on iridium, rhodium, or ruthenium with chiral ligands. nih.govrsc.org Asymmetric transfer hydrogenation is also a widely used method. nih.govacs.org
Enzymatic Resolution: A racemic mixture of the amine can be resolved using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the two. nih.govmdpi.com
Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct a stereoselective reaction, after which the auxiliary is removed to yield the chiral product.
| Method | Catalyst/Reagent | Key Features |
| Asymmetric Hydrogenation | Chiral transition metal complexes (Ir, Rh, Ru) | High enantioselectivity, atom-efficient. nih.govrsc.orgacs.org |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Mild reaction conditions, high enantiomeric excess. nih.govmdpi.com |
| Chiral Auxiliaries | e.g., (S)-(-)-1-phenylethylamine | Diastereoselective synthesis, auxiliary is often recoverable. |
Advanced Precursor Design and Derivatization Techniques
The synthesis of this compound can also be approached through clever design of precursors and subsequent derivatization. One such strategy is the Fries rearrangement , which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgyoutube.comsigmaaldrich.comorganic-chemistry.org For the target molecule, one could envision the synthesis starting from 4-isopropylaniline, which is first acylated on the nitrogen, then on the oxygen after conversion to a phenol, followed by a Fries rearrangement to introduce the acetyl group at the ortho position to the hydroxyl group. The hydroxyl group would then need to be converted to an amino group.
Another advanced precursor strategy involves the Houben-Hoesch reaction , where a nitrile reacts with an activated aromatic compound in the presence of a Lewis acid and HCl to form a ketone after hydrolysis.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often tuned include:
Catalyst and Ligand: In metal-catalyzed reactions, the choice of metal, its oxidation state, and the nature of the ligand can have a profound impact on the reaction outcome.
Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivities.
Temperature: Temperature affects reaction kinetics, and in some cases, can influence the regioselectivity, as seen in the Fries rearrangement where lower temperatures often favor the para product, while higher temperatures favor the ortho product. pw.live
Base: In reactions requiring a base, its strength and steric hindrance can be critical.
For instance, in the reduction of a nitro precursor, the choice of reducing agent and conditions can be optimized to avoid the reduction of the ketone functionality. researchgate.net
Contemporary One-Pot and Multicomponent Synthetic Protocols
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions. These strategies avoid the isolation and purification of intermediates, saving time, reagents, and solvents.
One-Pot Reactions: A one-pot synthesis of 2'-aminoacetophenones has been reported involving the hydration and reduction of 1-ethynyl-2-nitrobenzenes. This approach combines two transformations in a single reaction vessel.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product. While a direct MCR for this compound is not readily found in the literature, MCRs are widely used to synthesize structurally related heterocyclic compounds, such as quinolines, which can be derived from 2-aminoaryl ketones.
Chemical Reactivity and Transformation Pathways of 1 2 Amino 5 Isopropylphenyl Ethanone
Nucleophilic Properties of the Amino Functional Group
The primary aromatic amine in 1-(2-Amino-5-isopropylphenyl)ethanone is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, initiating a wide range of chemical reactions. This reactivity is fundamental to its role as a building block in organic synthesis.
Key reactions involving the amino group include:
Acylation: The amino group reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.
Condensation Reactions: The amine readily condenses with aldehydes and ketones to form imines (Schiff bases). This reactivity is a cornerstone of many cyclization strategies.
Cyclization: The most significant reactivity pathway for the amino group, in concert with the adjacent acetyl group, is its participation in condensation and cyclization reactions to form a variety of heterocyclic systems. For example, reaction with other ketones can lead to the formation of quinolines via the Friedländer annulation.
Reductive Chemistry of the Ketone Moiety
The ketone functional group in this compound is susceptible to reduction by various reagents, leading primarily to the corresponding secondary alcohol. The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes.
Hydride Reduction: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent can effectively reduce the ketone to 1-(2-amino-5-isopropylphenyl)ethanol. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken due to the presence of the acidic N-H protons.
Asymmetric Transfer Hydrogenation: For the synthesis of chiral amino alcohols, asymmetric transfer hydrogenation is a powerful technique. While many protocols require the amino group to be protected to achieve high enantioselectivity, recent advances have demonstrated the successful reduction of unprotected α-amino ketones using specific ruthenium-diamine catalysts. scihorizon.com This direct method reduces the number of synthetic steps required to produce valuable chiral building blocks. scihorizon.com
The table below summarizes common reduction pathways for the ketone moiety.
| Reagent/Catalyst System | Product | Key Features |
| Sodium Borohydride (NaBH₄) | 1-(2-Amino-5-isopropylphenyl)ethanol | Standard, mild conditions for racemic alcohol synthesis. |
| Ruthenium-Diamine Catalyst | Chiral 1-(2-Amino-5-isopropylphenyl)ethanol | Provides high enantioselectivity for specific isomers. scihorizon.com |
| Stannous Chloride (SnCl₂) | Varies (used for selective reductions in complex molecules) | Can be used for selective reductions in the presence of other reducible groups. google.com |
Acid-Base Interactions and Salt Formation Studies
The presence of the basic amino group allows this compound to exhibit characteristic acid-base behavior. The aromatic amine can be protonated by acids to form the corresponding ammonium (B1175870) salt.
The formation of a salt, such as a hydrochloride (HCl) salt, is a common strategy employed in the purification, handling, and storage of aminophenyl ethanones. google.com The salt form often exhibits increased stability and improved crystallinity compared to the free base, facilitating easier isolation and purification. The water solubility of the compound is also significantly increased upon protonation, which can be advantageous in certain reaction or workup procedures. This acid-base property is crucial for isolation steps, where the compound can be moved between aqueous and organic phases by adjusting the pH.
Strategic Utility as a Building Block in Complex Organic Synthesis
The ortho-aminoacetophenone framework is a privileged scaffold in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. stanford.edu The proximate amino and acetyl groups provide a reactive handle for a variety of cyclization strategies, making this compound a valuable starting material for complex molecules, including those with potential pharmacological activity.
Examples of Heterocyclic Synthesis:
Benzodiazepines: Condensation of o-phenylenediamines (a related structure) with ketones is a known method to produce 1,5-benzodiazepines. rsc.org Similarly, this compound can serve as a precursor for related diazepine structures.
Indazoles: The synthesis of 3-methyl-1H-indazole can be achieved from the corresponding (E)-1-(2-aminophenyl)ethanone oxime, which is prepared from 1-(2-aminophenyl)ethanone. orgsyn.org This pathway highlights the utility of the core structure in forming five-membered heterocyclic rings.
Quinolines: The Friedländer synthesis, involving the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic route to substituted quinolines.
Enaminones: The compound can be converted into enaminones, which are themselves versatile precursors for a diverse range of heterocyclic systems, including pyridines and pyrimidines. orientjchem.org
The table below illustrates the utility of the core structure in synthesizing various heterocyclic systems.
| Reactant(s) | Heterocyclic System | Synthetic Method |
| α-Methylene Ketone | Quinolines | Friedländer Annulation |
| Ketones (with catalyst) | 1,5-Benzodiazepines | Condensation/Cyclization rsc.org |
| Hydroxylamine, then cyclization | Indazoles | Oxime formation and subsequent cyclization orgsyn.org |
Exploration of Novel Reaction Mechanisms and Derivatization
Research into molecules like this compound continues to uncover new synthetic methodologies and reaction pathways. The strategic placement of the functional groups allows for its use in modern synthetic reactions, including multicomponent reactions (MCRs). mdpi.com MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering significant advantages in terms of efficiency and atom economy.
Derivatization of the core structure is a key strategy for developing new chemical entities. For instance, the amino group can be transformed into an azide, which can then participate in cycloaddition reactions or be reduced to expand synthetic possibilities. google.com Furthermore, the acetyl group can be a handle for aldol-type condensations to form chalcone-like structures, which are known precursors for flavonoids and other biologically active molecules. The exploration of novel catalysts and reaction conditions, such as microwave-assisted synthesis, can lead to faster reaction times and higher yields for transformations involving this versatile building block. mdpi.com
Spectroscopic and Crystallographic Characterization of 1 2 Amino 5 Isopropylphenyl Ethanone
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR data for 1-(2-Amino-5-isopropylphenyl)ethanone has been found in the reviewed literature. An analysis of its vibrational modes would typically identify characteristic peaks for the amino (N-H stretching and bending), isopropyl (C-H stretching and bending), and acetyl (C=O stretching) functional groups, as well as aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the surveyed scientific databases. Such data would be crucial for confirming the proton environment within the molecule, including the signals for the aromatic protons, the amino group protons, the methyl protons of the acetyl group, and the methine and methyl protons of the isopropyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Detailed ¹³C NMR data for this compound is currently unavailable. A ¹³C NMR spectrum would provide essential information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl and acetyl groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
There is no published UV-Vis absorption data specifically for this compound. A UV-Vis spectrum would reveal the electronic transitions within the molecule, with expected absorption maxima (λmax) corresponding to π-π* and n-π* transitions associated with the aromatic ring and the carbonyl group.
X-ray Diffraction Analysis
No crystallographic data from single-crystal X-ray diffraction analysis of this compound could be retrieved. Such an analysis would provide definitive information about its solid-state structure, including bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction for Molecular Geometry
A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide key information about the molecular geometry of this compound, including:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles formed by three connected atoms.
Torsional angles: The dihedral angles that describe the conformation of the molecule.
Without experimental data, a detailed discussion of the molecular geometry of this compound cannot be provided.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. A thorough analysis would investigate:
van der Waals forces: Non-specific attractive or repulsive forces between molecules.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Hydrogen bonding: As discussed in the subsequent section, these are crucial directional interactions.
Understanding these interactions is fundamental to explaining the solid-state properties of the compound. However, in the absence of crystallographic data, a description of the crystal packing motifs for this compound remains speculative.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding
The presence of an amino group (-NH2) and a carbonyl group (C=O) in this compound suggests the potential for significant hydrogen bonding.
Intermolecular hydrogen bonding: Hydrogen bonds can form between the amino group of one molecule and the carbonyl group of a neighboring molecule, leading to the formation of chains, dimers, or more complex three-dimensional networks.
A detailed analysis of hydrogen bonding would require precise knowledge of the distances and angles between donor and acceptor atoms, which is obtained from single-crystal X-ray diffraction data. Without such data, a definitive analysis of the hydrogen bonding patterns in the crystal structure of this compound is not possible.
Computational and Theoretical Investigations of 1 2 Amino 5 Isopropylphenyl Ethanone
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are instrumental in exploring the electronic and structural properties of complex organic compounds.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(2-amino-5-isopropylphenyl)ethanone, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). acs.orgmdpi.com
The geometry optimization would reveal key structural parameters. The phenyl ring is expected to be largely planar. The electron-donating amino (-NH2) group and the electron-withdrawing acetyl (-COCH3) group, being ortho to each other, would likely engage in an intramolecular hydrogen bond between an amino hydrogen and the carbonyl oxygen. This interaction would confer significant conformational rigidity. The out-of-plane angle of the amino group and the rotational barrier of the acetyl group are important parameters that DFT can accurately compute. researchgate.net Studies on substituted anilines have shown that the geometry of the amino group is sensitive to the electronic effects of other substituents on the ring. afit.edu
Table 1: Predicted Structural Parameters for this compound from DFT Calculations
| Parameter | Predicted Value/Observation | Rationale based on Analogous Systems |
|---|---|---|
| C-N Bond Length | Shorter than a typical C-N single bond | Partial double bond character due to lone pair delocalization into the ring. afit.edu |
| C=O Bond Length | Slightly elongated | Resonance with the aromatic ring and potential intramolecular H-bonding. |
| N-H···O Distance | Short (indicative of H-bond) | Proximity of ortho amino and acetyl groups allows for stable H-bond formation. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals provide information about a molecule's ability to donate or accept electrons. umn.edu
For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) portion of the molecule, specifically involving the nitrogen lone pair and the π-system of the aromatic ring. The electron-donating amino and isopropyl groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
The LUMO, in contrast, would be predominantly centered on the electron-deficient acetyl group and the associated π*-system of the phenyl ring. The electron-withdrawing nature of the carbonyl group lowers the energy of the LUMO, indicating the site for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. In related chalcone (B49325) systems, the nature and position of substituents on the acetophenone (B1666503) ring have been shown to significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. acs.org
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Expected Localization | Energy Level Influence | Implication for Reactivity |
|---|---|---|---|
| HOMO | Phenyl ring, Amino group (-NH2) | Raised by -NH2 and -CH(CH3)2 groups | Susceptibility to electrophilic attack. umn.edu |
| LUMO | Acetyl group (-COCH3), Phenyl ring | Lowered by -COCH3 group | Susceptibility to nucleophilic attack. |
| Energy Gap (ΔE) | Moderate | Tuned by substituent effects | Determines chemical reactivity and electronic transition energy. acs.org |
Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. nih.gov
In the MESP map of this compound:
Negative Potential (Red/Yellow): These regions, indicating electron richness, are expected around the carbonyl oxygen atom of the acetyl group and, to a lesser extent, delocalized into the aromatic ring. The oxygen atom is the primary site for electrophilic attack or hydrogen bonding. researchgate.net
Positive Potential (Blue): These regions of electron deficiency would be located around the hydrogen atoms of the amino group, making them acidic and capable of acting as hydrogen bond donors. researchgate.net
Neutral Regions (Green): The isopropyl group and the carbon atoms of the phenyl ring would exhibit more neutral potential.
The MESP map visually confirms the predictions from FMO analysis, highlighting the nucleophilic character of the carbonyl oxygen and the electrophilic character of the amino hydrogens. nih.gov
Advanced Electron Density Analyses
To gain a deeper, more nuanced understanding of the chemical bonding within the molecule, advanced electron density analyses such as the Local Orbital Locator (LOL) and the Electron Localization Function (ELF) are employed. These methods provide a detailed topological analysis of electron pairing and localization. rsc.orgjussieu.fr
Local Orbital Locator (LOL) Investigations
The Local Orbital Locator (LOL) is a scalar field used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. jussieu.fr LOL provides an intuitive picture of the covalent framework and non-bonding electrons. rsc.org
For this compound, an LOL analysis would reveal:
High LOL values (approaching 1) in the regions corresponding to all covalent bonds (C-C, C-H, C-N, C-O, N-H), clearly delineating the bonding framework.
Distinct localization zones for the lone pair electrons on the nitrogen and oxygen atoms.
A characteristic toroidal (donut-shaped) region of electron localization above and below the phenyl ring, representing the delocalized π-electron system. The LOL function is particularly effective at distinguishing between areas of enhanced and weak π-delocalization. rsc.org
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is another powerful tool that maps the likelihood of finding an electron pair in a given region of a molecule. wikipedia.org It provides a clear partition of the molecular space into chemically intuitive regions, such as atomic cores, covalent bonds, and lone pairs. researchgate.net
An ELF analysis of this compound would be expected to show:
Core Basins: Regions of high electron localization surrounding the carbon, nitrogen, and oxygen nuclei, corresponding to the core electrons.
Valence Basins: These are further classified into:
Monosynaptic Basins: Corresponding to lone pairs, which would be found on the nitrogen and oxygen atoms.
Disynaptic Basins: Located between atomic cores, representing the shared electron pairs of covalent bonds. uchile.cl
The topology of the ELF basins can be used to quantify the nature of the bonding. For the aromatic ring, the ELF would illustrate the delocalized nature of the π-system. The function's bifurcation values can even be used to construct a quantitative scale of aromaticity. uchile.cl The ELF analysis would provide a "faithful visualization" of the molecule's bonding patterns and lone pair arrangements. wikipedia.org
Table 3: Summary of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
Global and Local Philicity Indices Calculation
Global philicity indices, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO). A larger HOMO-LUMO gap signifies greater hardness and lower reactivity.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
Local philicity indices, on the other hand, pinpoint the most reactive sites within a molecule, distinguishing between electrophilic and nucleophilic attacks. These are essential for understanding regioselectivity in chemical reactions.
Illustrative Data for Global Reactivity Descriptors
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.20 |
| LUMO Energy | ELUMO | - | -1.85 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |
| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -4.025 |
| Hardness | η | ELUMO - EHOMO | 4.35 |
| Electrophilicity Index | ω | μ²/2η | 1.86 |
Note: The values in this table are hypothetical and serve only to illustrate the typical presentation of calculated global reactivity descriptors.
Fukui Function Analysis for Chemical Reactivity
Fukui functions are local reactivity descriptors that indicate the propensity of an electronic density to change at a specific point upon the addition or removal of an electron. This analysis is fundamental for predicting the sites for nucleophilic, electrophilic, and radical attacks within a molecule.
The Fukui function, f(r), is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential v(r). There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron addition). It indicates the sites most likely to accept an electron.
f-(r): For electrophilic attack (electron removal). It points to the sites from which an electron is most easily removed.
f0(r): For radical attack.
By calculating these values for each atom in this compound, one could identify the specific atoms most susceptible to different types of chemical reactions. For instance, atoms with high f+(r) values would be the preferred sites for nucleophilic attack.
Illustrative Table for Fukui Function Indices
| Atom | f+ | f- |
|---|---|---|
| O1 | 0.125 | 0.045 |
| N1 | 0.089 | 0.150 |
| C1 | 0.030 | 0.011 |
| C2 | 0.065 | 0.110 |
| C7 | 0.115 | 0.020 |
Note: This table presents hypothetical Fukui function values for selected atoms to demonstrate how such data is structured. It does not represent real calculated results for this compound.
Intermolecular Interaction Energy Decomposition
Understanding the nature and strength of intermolecular interactions is key to explaining the packing of molecules in a crystal, as well as their physical properties. Theoretical methods allow for the decomposition of the total interaction energy between molecules into distinct components, such as electrostatic, exchange, repulsion, polarization, and dispersion energies. This provides a detailed picture of the forces governing molecular assembly.
Quantum Theory of Atoms in Molecules (QTAIM) Application
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density distribution in a chemical system. By examining the topology of the electron density, QTAIM can identify and characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds and van der Waals forces.
Key parameters derived from a QTAIM analysis at a bond critical point (BCP) include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of covalent bonds (shared interactions), while a positive value signifies closed-shell interactions, such as hydrogen bonds and van der Waals contacts.
Total Electron Energy Density (H(r)): The sign of H(r) can also help to distinguish between interaction types.
Applying QTAIM to the crystal structure of this compound would allow for the quantification of intermolecular hydrogen bonds (e.g., N-H···O) and other weak contacts that dictate its supramolecular architecture.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a versatile computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is constructed around a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates.
The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Illustrative Table of Hirshfeld Surface Contact Percentages
| Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···H | 45.5 |
| O···H/H···O | 25.0 |
| C···H/H···C | 15.2 |
| N···H/H···N | 8.8 |
| C···C | 3.5 |
| Other | 2.0 |
Note: This table shows a hypothetical breakdown of intermolecular contacts for illustrative purposes and is not based on actual calculations for this compound.
Biological Activity and Medicinal Chemistry Applications of 1 2 Amino 5 Isopropylphenyl Ethanone Derivatives
Strategic Role as a Synthetic Intermediate for Biologically Active Molecules
Substituted 2-aminoacetophenones are versatile building blocks in diversity-oriented synthesis, enabling the creation of various natural product analogs. nih.gov These compounds serve as key precursors for the synthesis of heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, the amino and acetyl groups of the 2-aminoacetophenone (B1585202) core can participate in cyclization reactions to form quinolones, a class of compounds known for their broad spectrum of medicinal applications, including antibacterial and anticancer activities. mdpi.com
The strategic placement of the isopropyl group at the C5 position of 1-(2-amino-5-isopropylphenyl)ethanone offers a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This substituent can enhance membrane permeability and potentially lead to improved oral bioavailability of drug candidates.
Structure-Activity Relationship (SAR) Explorations of Analogous Compounds
Structure-activity relationship (SAR) studies on analogous compounds, such as linezolid (B1675486) derivatives, have highlighted the importance of substitutions at the C5 position of the phenyl ring. Research on linezolid analogues with different C5-acylamino substituents has demonstrated that this position is critical for the compound's function. nih.govkcl.ac.uk Studies have shown that smaller, non-polar fragments at this position are generally well-tolerated, whereas larger and more polar groups can lead to a decrease in antibacterial activity. nih.gov This suggests that the isopropyl group in this compound could be a favorable substituent for maintaining or enhancing the biological activity of certain classes of derivatives.
Furthermore, SAR studies on a series of acetophenone (B1666503) derivatives have revealed that spatial, electronic, and topological descriptors significantly influence their antibacterial activity. nih.gov The presence of specific substituents on the phenyl ring can modulate the compound's interaction with biological targets. For derivatives of this compound, the interplay between the amino, acetyl, and isopropyl groups would be a key determinant of their biological profile.
Mechanistic Studies of Interactions with Biological Targets
The biological action of derivatives of this compound can be hypothesized based on its key functional groups. The primary amino group can act as a hydrogen bond donor, which is crucial for interacting with biological macromolecules such as enzymes and receptors. The acetyl group provides a hydrogen bond acceptor and a potential point for further chemical modification. The isopropyl group, being lipophilic, can engage in hydrophobic interactions within the binding pockets of target proteins. The combination of these functional groups allows for a range of potential interactions that can be fine-tuned through chemical synthesis to achieve desired biological effects.
In silico molecular docking studies are a powerful tool for predicting the binding modes and affinities of small molecules to biological targets. While specific docking studies for this compound derivatives are not published, studies on other acetophenone derivatives have demonstrated their potential to interact with various enzymes. For example, docking studies have been used to investigate the binding of acetophenone derivatives to enzymes like myeloperoxidase, which is implicated in cardiovascular diseases. acs.orgnih.gov Such studies on derivatives of this compound could help in identifying potential biological targets and in the rational design of more potent and selective inhibitors.
Antimicrobial Activity Evaluations of Related Derivatives
The 2-aminoacetophenone scaffold is a component of various compounds with demonstrated antimicrobial properties.
A study on the antibacterial activity of twenty acetophenone derivatives against both Gram-positive and Gram-negative bacteria revealed that specific substitutions on the phenyl ring are crucial for activity. nih.gov Compounds such as 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones were found to be among the most active. nih.gov This highlights the potential for derivatives of this compound to exhibit antibacterial properties, which would be influenced by the nature of further modifications to the core structure.
The following table presents the minimum inhibitory concentration (MIC) values for some acetophenone derivatives against various bacterial strains, illustrating the potential for this class of compounds.
| Compound | Bacillus subtilis (NCIM 2718) | Staphylococcus aureus (NCIM5021) | Salmonella typhi (NCIM2501) | Enterobacter aerogenes (NCIM5139) | Proteus vulgaris (NCIM2813) |
| 4-Methylacetophenone | 125 | 125 | 250 | 250 | 250 |
| 2-Hydroxyacetophenone | 125 | 125 | 250 | 250 | 250 |
| 3-Bromoacetophenone | 125 | 125 | 250 | 250 | 250 |
| 4-Ethoxyacetophenone | 125 | 125 | 250 | 250 | 250 |
| 3-Nitroacetophenone | 125 | 125 | 250 | 250 | 250 |
| 4-Nitroacetophenone | 125 | 125 | 250 | 250 | 250 |
| Data extracted from a study on the antibacterial activity of acetophenone derivatives. The values are in µg/mL. nih.gov |
It is important to note that the cell surface hydrophobicity of the bacteria can also impact the antibacterial activity of acetophenones, with more hydrophobic bacteria potentially being more susceptible. nih.gov
Future Research Directions and Emerging Applications for 1 2 Amino 5 Isopropylphenyl Ethanone
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and energy consumption. For 1-(2-Amino-5-isopropylphenyl)ethanone, future research is geared towards developing more sustainable synthetic routes.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . A study on the synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones demonstrated that microwave irradiation under solvent-free conditions, using a reusable catalyst, significantly reduces reaction times and avoids the use of toxic solvents and corrosive acids. nih.gov This methodology offers a template for the environmentally benign synthesis of derivatives of this compound.
Biocatalysis presents another significant green approach. The use of enzymes, such as those from the α-oxoamine synthase (AOS) family, allows for the stereospecific synthesis of α-amino ketones from common α-amino acids without the need for protecting groups. researchgate.net Research into identifying or engineering enzymes that can accommodate substituted aniline (B41778) precursors could lead to a highly efficient and sustainable manufacturing process for chiral derivatives of this compound. Further exploration of whole-cell biocatalysts, as demonstrated in the asymmetric reduction of prochiral ketones, could also provide enantiomerically pure alcohol derivatives, which are valuable chiral building blocks. researchgate.net
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions, use of reusable catalysts. nih.gov | Optimization of microwave parameters and catalyst selection for acylation and subsequent reactions. |
| Biocatalysis (Enzymatic) | High stereospecificity, no need for protecting groups, mild reaction conditions. researchgate.net | Discovery or engineering of enzymes for the synthesis of chiral aminoketone derivatives. |
| Whole-Cell Biocatalysis | Production of enantiopure alcohol derivatives, use of renewable resources. researchgate.net | Screening of microorganisms for the efficient and selective reduction of the ketone functionality. |
Investigation of Unexplored Chemical Transformations and Functionalizations
The reactivity of this compound offers a fertile ground for exploring novel chemical transformations. The presence of multiple reactive sites—the amino group, the ketone, and the aromatic ring—allows for a diverse range of functionalizations.
Future research could focus on the direct C-H functionalization of the aromatic ring. Recent advancements in transition-metal catalysis have enabled the regioselective functionalization of aniline derivatives, which could be applied to introduce new substituents onto the phenyl ring of the target molecule, leading to novel derivatives with potentially enhanced properties. researchgate.net Furthermore, the development of catalyst- and additive-free synthesis methods, such as the imine condensation–isoaromatization pathway for producing 2-benzyl N-substituted anilines, opens up new avenues for creating complex aniline derivatives under mild conditions. mdpi.comwou.edunih.govmdpi.com
The amino and ketone groups can be utilized in diversity-oriented synthesis to generate libraries of natural product analogs. Amino acetophenones have been successfully used as building blocks for the synthesis of various heterocyclic compounds, including aminoflavones and quinolones. nih.gov Applying these strategies to this compound could yield novel compounds with unique biological activities.
Advanced Mechanistic Elucidation of Reactivity Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The classical method for synthesizing this compound likely involves a Friedel-Crafts acylation of a protected 4-isopropylaniline. Mechanistic studies of this reaction reveal the formation of an acylium ion as the key electrophile. researchgate.netrsc.org Future research could employ computational and experimental techniques to investigate the regioselectivity of this reaction with substituted anilines in greater detail.
Furthermore, the mechanisms of catalytic reactions involving aminoketones are of significant interest. For instance, understanding the enantioselective reduction of the ketone group with bifunctional catalysts can provide insights into the non-covalent interactions that govern stereoselectivity. rsc.orgnih.gov Detailed kinetic and spectroscopic studies on reactions involving this compound will be instrumental in elucidating transition states and reaction intermediates, thereby enabling more rational catalyst and reaction design.
Computational Design and Predictive Modeling of Novel Derivatives
Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in this regard. A field-based QSAR study on aminoketone derivatives as norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors successfully identified essential structural features for their activity. mdpi.comenamine.net Similar QSAR models could be developed for derivatives of this compound to predict their biological activities, such as antimicrobial or anticancer effects.
Pharmacophore modeling is another computational approach that can guide the design of new derivatives. By identifying the key chemical features responsible for a particular biological activity, pharmacophore models can be used to virtually screen for new and potent compounds. youtube.com Molecular docking studies can further refine these models by predicting the binding modes of the designed derivatives with their biological targets. researchgate.net
| Computational Method | Application to this compound Derivatives | Predicted Outcomes |
| QSAR | Correlating structural features with biological activity (e.g., antimicrobial, anticancer). mdpi.comenamine.netrsc.orgnih.govrsc.org | Predictive models for the activity of novel derivatives. |
| Pharmacophore Modeling | Identifying essential 3D structural features for a specific biological target. youtube.com | Virtual screening of compound libraries to identify new active molecules. |
| Molecular Docking | Predicting the binding affinity and orientation of derivatives in the active site of a target protein. researchgate.net | Elucidation of structure-activity relationships and rational drug design. |
Identification of Novel Biological and Material Science Applications
The structural motif of this compound is present in a wide range of biologically active molecules, suggesting its potential in medicinal chemistry. Derivatives of acetophenone (B1666503) have been investigated as potent inhibitors of monoamine oxidase B, indicating potential applications in neurodegenerative diseases. researchgate.net Furthermore, various heterocyclic compounds synthesized from aminoketone precursors have shown promising anticancer and antimicrobial activities. nih.govbeilstein-journals.orgrsc.org Future research should involve the synthesis and screening of a library of derivatives of this compound to explore their therapeutic potential.
In the realm of material science , aniline derivatives are known to be precursors for conductive polymers like polyaniline (PANI). The functionalization of PANI can enhance its solubility and processability, making it suitable for applications in sensors and electronic devices. The isopropyl and acetyl groups on this compound could impart unique properties to the resulting polymers. Additionally, ketones are valuable building blocks in polymer chemistry, and their reactivity can be harnessed to create polymers with diverse properties.
Integration into Supramolecular Chemistry and Nanomaterials Research
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for supramolecular chemistry . The self-assembly of amino acid derivatives into ordered nanostructures highlights the potential for aminoketones to form functional biomaterials. The amino and ketone functionalities can act as hydrogen bond donors and acceptors, respectively, driving the formation of well-defined supramolecular architectures.
In the field of nanomaterials , amino-functionalized molecules are used to modify the surface of nanomaterials to enhance their dispersion and functionality. The integration of this compound or its derivatives into metal-organic frameworks (MOFs) could lead to new materials with tailored properties for applications in gas separation and catalysis. nih.gov The amino group can coordinate to metal centers, while the organic scaffold can be further functionalized to create specific binding sites within the pores of the MOF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
